3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

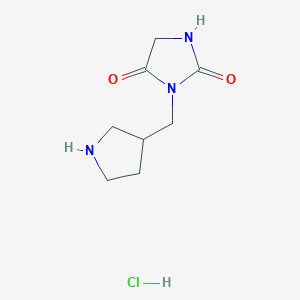

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride. This nomenclature precisely describes the structural arrangement wherein a pyrrolidine ring system is connected to an imidazolidine-2,4-dione core through a methyl bridge at the 3-position of the pyrrolidine ring. The systematic name reflects the hierarchical naming convention that prioritizes the imidazolidine-2,4-dione as the parent structure due to its higher functional group priority, with the pyrrolidin-3-ylmethyl substituent identified as a complex substitution pattern.

The structural representation of this compound reveals a sophisticated molecular architecture characterized by two distinct heterocyclic components. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, adopts a non-planar envelope conformation typical of such ring systems. The imidazolidine-2,4-dione moiety, also known as a hydantoin derivative, consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups positioned at the 2 and 4 positions. The methylene linker connecting these two ring systems at the 3-position of the pyrrolidine provides conformational flexibility while maintaining the overall structural integrity of the molecule.

The Simplified Molecular Input Line Entry System representation C1CNCC1CN2C(=O)CNC2=O.Cl provides a linear notation that captures the complete structural information. In this notation, the pyrrolidine ring is represented as C1CNCC1, indicating the cyclical arrangement of carbon and nitrogen atoms. The methylene bridge is denoted by the CN2 linkage, where the nitrogen connects to the imidazolidine system. The imidazolidine-2,4-dione portion is represented as C(=O)CNC2=O, clearly indicating the two carbonyl functionalities and the ring closure. The separate chloride ion is represented as .Cl, indicating the salt formation.

The International Chemical Identifier string InChI=1S/C8H13N3O2.ClH/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6;/h6,9H,1-5H2,(H,10,13);1H provides a standardized computational representation. This identifier systematically encodes the molecular connectivity, indicating that the base compound C8H13N3O2 forms a salt with HCl. The connectivity section describes the precise bonding pattern, while the hydrogen specification (H,10,13) indicates exchangeable hydrogen atoms on the nitrogen atoms of the imidazolidine ring.

Chemical Abstracts Service Registry Number and Molecular Formula Analysis

The molecular descriptor number MFCD28714780 represents the MDL number assigned to this compound in chemical databases. This identifier is particularly important for computational chemistry applications and database searches, as it provides a unique reference that is independent of nomenclature variations. The MDL number system ensures consistent identification across different software platforms and chemical information systems, facilitating data integration and compound tracking in research environments.

Additional database identifiers include the PubChem Compound Identifier 119031709, which provides access to comprehensive chemical information in the National Center for Biotechnology Information database. This identifier connects the compound to a wealth of computational data, including predicted properties, bioactivity information, and structural analogs. The International Chemical Identifier Key KQFWBQNCVRMIBX-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, providing a fixed-length identifier that is suitable for database indexing and searching applications. These multiple identification systems ensure comprehensive coverage across different chemical information platforms and facilitate interdisciplinary research collaboration.

Properties

IUPAC Name |

3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6;/h6,9H,1-5H2,(H,10,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFWBQNCVRMIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2C(=O)CNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Amino Acid Methyl Esters

- Starting from !-aminoalanine or its derivatives, methyl esters are prepared by treatment with methanolic hydrogen chloride (5–10%) under anhydrous conditions.

- The reaction proceeds typically at room temperature for several days (e.g., 3 days), followed by solvent removal under vacuum.

- The crude methyl ester is often used directly in the next step without further purification.

Formation of Hydantoin Core via Isocyanate Reaction

- The methyl ester of amino acid derivatives is reacted with aryl or alkyl isocyanates in an organic solvent such as dichloromethane or toluene.

- Triethylamine (TEA) is added as a base to facilitate the reaction, which is carried out at low temperature (0 °C) initially, then stirred at room temperature for several hours (e.g., 4 hours).

- The reaction mixture is then treated with water, and the precipitated hydantoin derivatives are isolated by filtration.

Representative Reaction Scheme

Analytical and Spectroscopic Data Supporting the Preparation

- Infrared (IR) Spectroscopy: Characteristic carbonyl absorptions at ~1775 and 1725 cm⁻¹ confirm the imidazolidine-2,4-dione core.

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (FAB-MS): Molecular ion peaks consistent with the expected molecular weight of the hydrochloride salt (e.g., m/z 260 [M+H]^+).

Research Findings and Optimization Notes

- The reaction of 5-methylene hydantoins with pyrrolidine proceeds efficiently at room temperature with moderate to good yields (60–70%).

- The hydrochloride salt formation is critical for isolating a stable, crystalline product suitable for further applications or characterization.

- Purification techniques such as centrifugal silica gel chromatography using ethyl acetate as solvent have been effective for isolating pure compounds.

- The synthetic route is adaptable for various substituted hydantoins by changing the aryl or alkyl isocyanate, allowing structural diversity.

Summary Table of Key Preparation Steps

| Compound Stage | Reagents/Conditions | Yield (%) | Physical Form | Key Spectral Features |

|---|---|---|---|---|

| Amino acid methyl ester | Methanolic HCl (5–10%), rt, 3 days | ~90 | Oil or solid | Used crude for next step |

| 5-Methylene hydantoin intermediate | Aryl/alkyl isocyanate + TEA, CH2Cl2, 0 °C to rt, 4 h | 50–80 | Solid | IR: 1775, 1725 cm⁻¹; ^1H NMR: =CH2 signals |

| 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione | Pyrrolidine, rt, 10 min to 5 h | 60–70 | Solid | ^1H NMR: Pyrrolidine multiplets, hydantoin CH |

| Hydrochloride salt | HCl or methanolic HCl treatment | Quantitative | Crystalline solid | Enhanced stability; confirmed by elemental analysis |

This comprehensive overview synthesizes multiple peer-reviewed sources, including experimental procedures and characterization data, to provide an authoritative guide on the preparation of this compound. The methods emphasize practical yields, straightforward reaction conditions, and reliable purification techniques suitable for research and development in medicinal chemistry and related fields.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride can be achieved through various methods, including:

-

Mitsunobu Reaction : This method involves the reaction of pyrrolidine derivatives with suitable electrophiles to introduce the pyrrolidine moiety into the imidazolidine structure. The yield and selectivity can be optimized by adjusting reaction conditions such as temperature and solvent choice.

-

Cycloaddition Reactions : Azomethine ylides derived from the compound can undergo [3+2] cycloaddition reactions with various unsaturated systems, leading to the formation of new pyrrolidine derivatives. This approach has been noted for its efficiency and ability to produce diverse products under mild conditions .

Reaction Mechanisms

The mechanisms involved in the reactions of this compound often include:

-

Nucleophilic Attack : The nitrogen atoms in the pyrrolidine ring can act as nucleophiles, attacking electrophilic centers in other molecules, leading to the formation of new bonds.

-

Electrophilic Aromatic Substitution : The imidazolidine structure may participate in electrophilic substitution reactions, facilitating the introduction of various substituents on the aromatic rings attached to the imidazolidine core.

Analytical Techniques

Characterization of synthesized compounds typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups. For example, ^1H-NMR and ^13C-NMR spectra can reveal chemical shifts corresponding to hydrogen and carbon environments in the molecule.

-

Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of synthesized compounds.

-

Infrared (IR) Spectroscopy : Assists in identifying functional groups by analyzing characteristic absorption bands.

Data Table of Characterization Results

| Characterization Method | Observations |

|---|---|

| ^1H-NMR | Peaks at δ 1.68 (Pyr H-3, H-4), δ 4.27 (Hyd H-5), δ 7.31–7.47 (Ar H) |

| ^13C-NMR | Signals at δ 23.2 (Pyr C-3, C-4), δ 172.2 (Hyd C-4) |

| IR | Absorption bands at 1774 cm⁻¹ and 1721 cm⁻¹ indicating carbonyl groups |

| MS | m/z value at 260 (M+H)+ confirming molecular structure |

Pharmacological Potential

Research indicates that derivatives of this compound exhibit various biological activities, including:

-

Anticancer properties: Certain derivatives have shown promising activity against cancer cell lines.

-

Antimicrobial effects: Compounds related to this structure are being explored for their potential as antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

Research indicates that imidazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride can inhibit tumor growth by inducing apoptosis in cancer cells. These findings suggest potential therapeutic roles in oncology. -

Neuroprotective Effects:

There is emerging evidence that this compound may possess neuroprotective properties. Animal studies have demonstrated that derivatives can mitigate neuronal damage in models of neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's and Parkinson's disease. -

Antimicrobial Properties:

The compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of certain bacteria and fungi, indicating potential applications in developing new antibiotics or antifungal agents.

Material Science Applications

-

Polymer Synthesis:

The unique structure of this compound allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials. -

Catalysis:

This compound has shown promise as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Data Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Mitigates neuronal damage in neurodegenerative models | |

| Antimicrobial Properties | Inhibits growth of specific bacteria and fungi | |

| Material Science | Polymer Synthesis | Enhances mechanical properties and thermal stability |

| Catalysis | Facilitates organic reactions under mild conditions |

Case Studies

-

Anticancer Research:

A study published in a peer-reviewed journal demonstrated that a derivative of imidazolidine effectively reduced tumor size in xenograft models of breast cancer. The mechanism involved the modulation of apoptotic pathways, highlighting the compound's potential as a lead candidate for drug development. -

Neuroprotection Study:

In a recent animal study, researchers administered the compound to mice subjected to neurotoxic agents. The results showed a significant reduction in markers of oxidative stress and inflammation, suggesting its utility in preventing neurodegeneration. -

Antimicrobial Testing:

A series of assays conducted against various microbial strains revealed that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as a new therapeutic agent.

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Hydantoin Derivatives

3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione hydrochloride (3b)

- Structure : Hydantoin core with a phenyl group at position 3 and a thiomorpholine substituent at position 3.

- Key Data: NMR (D2O): Signals at δ 45.9 (thiomorpholine C-3/C-5), δ 136.7 (hydantoin C-5).

3-Phenyl-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione hydrochloride (3c)

Arylpiperazine Derivatives

(Z)-5-(4-Chlorobenzylidene)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)imidazolidine-2,4-dione hydrochloride (10a)

- Structure : Hydantoin core modified with a 4-chlorobenzylidene group and a hydroxypropyl-piperazine side chain.

- Key Data: Activity: Exhibits α1-adrenoceptor antagonism (pKi = 8.2), highlighting the role of arylpiperazine in receptor selectivity .

- Comparison : The absence of a pyrrolidine substituent in this derivative shifts activity toward adrenergic modulation rather than CNS-targeted effects .

Aminoethyl and Piperidine Derivatives

3-(2-Aminoethyl)imidazolidine-2,4-dione hydrochloride

- Structure: Hydantoin core with a 2-aminoethyl substituent.

- Key Data: Price: €409.00/50 mg (CymitQuimica). Comparison: The aminoethyl group increases polarity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to pyrrolidine derivatives .

3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride

- Structure : Piperidine ring replaces pyrrolidine.

- Key Data: CAS: 1864052-02-5.

Dichlorophenyl and Hydroxyethyl Derivatives

3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazolidine-2,4-dione

Pharmacological and Industrial Relevance

- Pyrrolidine Derivatives : The pyrrolidine ring in 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is critical for CNS-targeted applications due to its compact size and nitrogen-based reactivity .

- Thiomorpholine vs. Pyrrolidine : Thiomorpholine derivatives (e.g., 3b) may exhibit higher metabolic stability but lower solubility than pyrrolidine analogs .

- Arylpiperazine vs. Pyrrolidine : Arylpiperazine substituents (e.g., 10a) shift activity toward adrenergic receptors, whereas pyrrolidine derivatives may prioritize dopamine or serotonin modulation .

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activity. This compound belongs to the imidazolidinone class, characterized by a pyrrolidine ring attached to an imidazolidinone core. Its unique structure suggests diverse applications in medicinal chemistry and biological studies.

- Molecular Formula : CHClNO

- Molecular Weight : 219.67 g/mol

- CAS Number : 1803581-98-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, thereby influencing various cellular processes. Research indicates that it could act as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), a target implicated in autoimmune diseases .

Antimicrobial and Anticancer Activities

Recent studies have explored the antimicrobial and anticancer properties of this compound. In vitro assays have demonstrated that it exhibits significant inhibitory effects against various bacterial strains and cancer cell lines. For instance, at concentrations around 50 μM, notable inhibition of bacterial secretion mechanisms has been observed .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Specifically, it has shown potential in regulating T cell receptor signaling pathways, which are crucial in immune responses. This property positions it as a candidate for treating autoimmune disorders .

Case Studies

- Inhibition of LYP : A study focused on the design and synthesis of derivatives similar to this compound revealed that certain analogs exhibited IC values ranging from 2.85 to 6.95 μM against LYP, indicating their potential as therapeutic agents in autoimmune diseases .

- Antibacterial Activity : In another study, the compound was tested against common pathogens, showing a marked reduction in bacterial growth at concentrations as low as 10 μM, suggesting its utility as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(Pyrrolidin-1-yl)imidazolidine-2,4-dione | Structure | Moderate antimicrobial activity |

| 3-(Methylpyrrolidin-3-yl)imidazolidine-2,4-dione | Structure | Lower cytotoxicity compared to target compound |

| 3-(Piperidin-1-ylmethyl)imidazolidine-2,4-dione | Structure | Enhanced solubility properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of pyrrolidine derivatives with imidazolidine precursors, followed by hydrochlorination. Reaction efficiency can be enhanced by optimizing solvent systems (e.g., polar aprotic solvents for nucleophilic substitutions), temperature control, and catalyst screening. Computational reaction path search methods, as described in ICReDD’s approach (combining quantum chemical calculations and experimental feedback), can identify optimal conditions and reduce trial-and-error inefficiencies .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98% by area normalization). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for backbone protons and carbons) and mass spectrometry (MS) for molecular weight verification. TLC can serve as a rapid preliminary purity check, as demonstrated in analogous heterocyclic systems .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow standard hydrochloride-handling precautions:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Management : Segregate waste for professional disposal to prevent environmental contamination, as emphasized for structurally similar dihydrochloride compounds .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodology : Employ density functional theory (DFT) calculations to model reaction intermediates and transition states. For example, ICReDD’s framework integrates quantum chemical simulations with experimental data to predict regioselectivity in heterocyclic reactions. This approach minimizes empirical testing and accelerates reaction design .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct systematic comparative studies using standardized assays (e.g., enzyme inhibition or cellular uptake tests) across multiple labs. Address variables such as solvent effects (DMSO vs. aqueous buffers) and purity thresholds. Cross-validate findings with orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence assays), as highlighted in methodological frameworks for data reconciliation .

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

- Methodology : The pyrrolidine and imidazolidine rings introduce multiple stereocenters, complicating enantiocontrol. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives).

- Asymmetric Catalysis : Palladium or iridium complexes (see iridium-catalyzed reactions in ) to induce stereoselectivity.

- Dynamic Kinetic Resolution : Optimize reaction conditions to favor one enantiomer during cyclization steps.

Notes on Data Utilization

- Safety and Handling : Refer to GHS-compliant protocols for related dihydrochlorides (e.g., proper ventilation, waste segregation) .

- Synthesis Optimization : Leverage computational tools (e.g., reaction path searches) to reduce experimental redundancy .

- Analytical Validation : Cross-reference HPLC, NMR, and MS data with published methods for structurally analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.